

Synthesis and characterization of 1-methyl-4-nitropyrazole derivatives

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Compound of Interest

Compound Name: 3-iodo-1-methyl-4-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-4-nitropyrazole

Executive Summary

This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-4-nitropyrazole, a key heterocyclic derivative. Pyrazole and its derivatives are fundamental building blocks in various scientific fields, demonstrating a wide range of biological activities and applications.^{[1][2]} Specifically, nitrated pyrazoles are of significant interest as energetic materials and as crucial intermediates in the development of pharmaceuticals and agrochemicals.^{[3][4][5]} 1-Methyl-4-nitropyrazole serves as a vital precursor for advanced energetic compounds like N-methyl-3,4,5-trinitropyrazole (MTNP) and has applications in lowering the melting point of explosive formulations.^[6]

This document, intended for researchers, chemists, and drug development professionals, details a field-proven, regioselective synthetic strategy, beginning with the nitration of pyrazole to form 4-nitropyrazole, followed by N-methylation. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a thorough guide to the structural characterization of the final product using modern spectroscopic and analytical techniques.

The Strategic Importance of 1-Methyl-4-nitropyrazole

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.^[1] The introduction of a nitro group (-NO₂) dramatically influences the molecule's electronic properties and reactivity, making nitropyrazoles a versatile class of compounds. These compounds are characterized by their high density, thermal stability, and high energy content.^{[3][4]}

1-Methyl-4-nitropyrazole is a particularly important derivative for several reasons:

- **Regioisomeric Purity:** Direct nitration of 1-methylpyrazole often yields a mixture of isomers, which is difficult to separate. A regioselective route that first synthesizes 4-nitropyrazole and then methylates the N1 position ensures a pure final product.^[6]
- **Intermediate for Energetic Materials:** It is a critical building block for melt-castable explosives such as N-methyl-3,4,5-trinitropyrazole (MTNP), which offer higher performance and lower sensitivity than traditional explosives like TNT.^{[6][7][8]}
- **Pharmaceutical and Agrochemical Scaffolding:** The pyrazole nucleus is present in numerous FDA-approved drugs.^[1] The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization in drug discovery programs.^[9]

Synthetic Methodologies: A Regioselective Approach

The most reliable and scalable synthesis of 1-methyl-4-nitropyrazole involves a two-step process designed to ensure high regioselectivity and avoid the formation of unwanted isomers. This approach first installs the nitro group at the C4 position of the pyrazole ring, followed by methylation at the N1 position.

Step 1: Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole is an electrophilic aromatic substitution. The pyrazole ring is susceptible to such reactions, but forcing conditions are required to achieve C-nitration.^[4] A highly effective and optimized method is the "one-pot, two-step" nitration using a mixture of fuming nitric acid and fuming sulfuric acid (oleum).^{[3][10]}

Causality Behind Experimental Choices:

- **Nitrating Agent:** A mixture of fuming nitric acid (HNO_3) and fuming sulfuric acid (H_2SO_4 /oleum) is employed. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating species. This potent system is necessary to overcome the deactivating effect of the protonated pyrazole ring under strongly acidic conditions.
- **Reaction Control:** The reaction is exothermic and must be carefully controlled. Maintaining a specific temperature (e.g., 50°C) is crucial for maximizing yield and minimizing side-product formation.[\[3\]](#)[\[10\]](#)

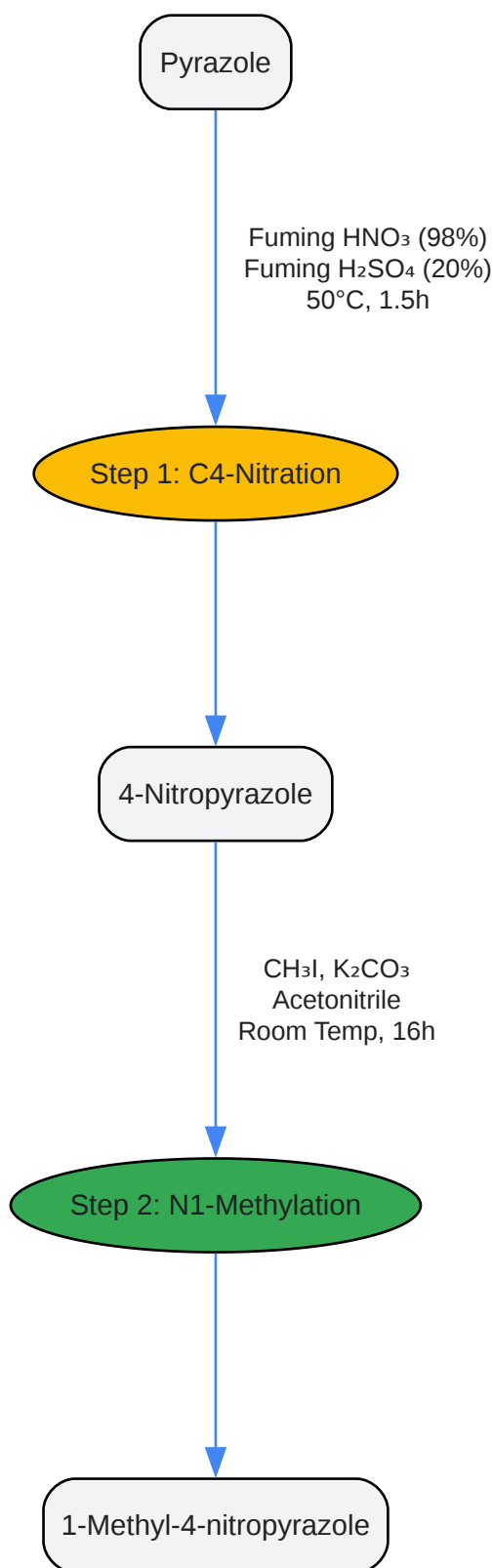
Step 2: N-Methylation of 4-Nitropyrazole

With 4-nitropyrazole in hand, the final step is the introduction of a methyl group onto one of the ring's nitrogen atoms. The N-H bond of the pyrazole is acidic and can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking a methylating agent like iodomethane (CH_3I).

Causality Behind Experimental Choices:

- **Base:** Potassium carbonate (K_2CO_3) is a practical and safer alternative to more hazardous bases like sodium hydride (NaH).[\[4\]](#) It is sufficiently strong to deprotonate the 4-nitropyrazole, initiating the reaction.
- **Methylating Agent:** Iodomethane is a highly effective source of an electrophilic methyl group.
- **Solvent:** A polar aprotic solvent like acetonitrile is often used to dissolve the reactants and facilitate the $\text{S}_\text{N}2$ reaction.[\[4\]](#)

The overall synthetic workflow is depicted below.



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Caption: Regioselective synthesis of 1-methyl-4-nitropyrazole.

Detailed Experimental Protocols

Safety Precaution: These procedures involve highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Protocol 3.1: Synthesis of 4-Nitropyrazole[3][10]

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%) and 20% fuming sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
- **Nitrating Mixture:** Slowly add 98% fuming nitric acid dropwise to the cooled sulfuric acid mixture, ensuring the temperature does not exceed 10°C.
- **Reactant Addition:** In a separate beaker, dissolve pyrazole in concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture.
- **Reaction:** After the addition is complete, slowly warm the mixture to 50°C and maintain this temperature for 1.5 hours with vigorous stirring.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. A white precipitate of 4-nitropyrazole will form.
- **Isolation:** Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum. The yield under optimal conditions can reach up to 85%.[3]

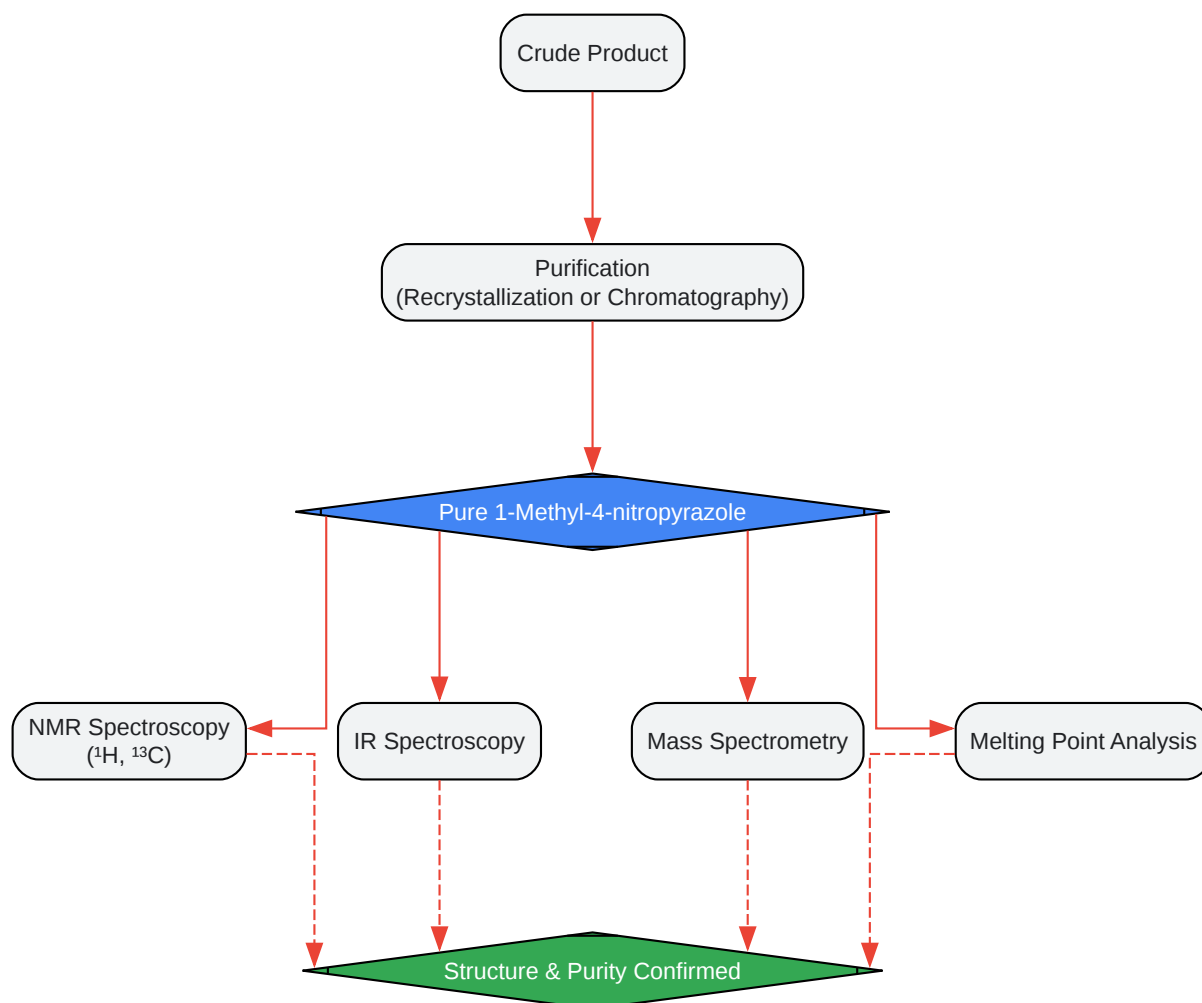
Protocol 3.2: Synthesis of 1-Methyl-4-nitropyrazole[4]

- **Setup:** To a round-bottom flask containing a solution of 4-nitropyrazole in acetonitrile, add potassium carbonate.
- **Reagent Addition:** Add iodomethane to the suspension under a nitrogen atmosphere.
- **Reaction:** Stir the mixture at room temperature for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, filter off the solid potassium salts. Evaporate the solvent from the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-methyl-4-nitropyrrole. A combination of spectroscopic and physical methods provides a self-validating system of analysis.



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Caption: Workflow for the characterization of 1-methyl-4-nitropyrazole.

Spectroscopic & Physical Data

The following table summarizes the expected characterization data for 1-methyl-4-nitropyrazole.

Technique	Parameter	Expected Value / Observation	Source(s)
Physical	Appearance	White crystalline solid	[6]
Melting Point	92°C	[6]	
Density	1.40 g/cm ³	[6]	
Molecular Weight	127.10 g/mol	[11]	
¹ H NMR	δ (H3)	~8.3 ppm (s, 1H)	[11]
	δ (H5)	~8.0 ppm (s, 1H)	
	δ (N-CH ₃)	~4.0 ppm (s, 3H)	
¹³ C NMR	δ (C3)	~139 ppm	[11] [12]
	δ (C4)	~125 ppm (ipso-C attached to NO ₂)	
	δ (C5)	~130 ppm	
	δ (N-CH ₃)	~40 ppm	
IR Spectroscopy	ν (cm ⁻¹)	~1550-1520 (asymmetric NO ₂ stretch)	[7]
		~1360-1340 (symmetric NO ₂ stretch)	
	~3100-3000 (aromatic C-H stretch)		[13]
	~1500-1400 (C=N, C=C ring stretches)		[13]
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 127	[11] [14]
Key Fragments	m/z = 97 ([M-NO] ⁺), 81 ([M-NO ₂] ⁺)	[14]	

Expert Interpretation:

- **NMR Spectroscopy:** The ^1H NMR spectrum is definitive. The presence of two singlets in the aromatic region confirms the substitution pattern, and the singlet around 4.0 ppm corresponds to the N-methyl group. The ^{13}C NMR spectrum further validates the structure with four distinct signals.
- **IR Spectroscopy:** The two strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group are the most characteristic feature in the IR spectrum, providing clear evidence of successful nitration.
- **Mass Spectrometry:** The mass spectrum should show a clear molecular ion peak at m/z 127, confirming the molecular weight. The fragmentation pattern, including the loss of NO and NO_2 , is consistent with the structure of nitropyrazoles.[\[14\]](#)

Applications and Future Directions

1-Methyl-4-nitropyrazole is more than a laboratory curiosity; it is a compound with significant practical applications and potential.

- **Energetic Materials:** Its primary use is as an intermediate for advanced, insensitive high-energy materials.[\[4\]](#)[\[6\]](#) Research continues to explore its derivatives to develop next-generation melt-cast explosives.[\[5\]](#)[\[8\]](#)
- **Pharmaceuticals:** As a functionalized pyrazole, it holds potential in drug discovery.[\[15\]](#)[\[16\]](#) The nitro group can be used as a handle for further diversification, allowing chemists to synthesize libraries of novel compounds for biological screening against various therapeutic targets.

The synthetic and characterization protocols outlined in this guide provide a robust foundation for researchers to produce high-purity 1-methyl-4-nitropyrazole, enabling further exploration of its properties and applications in both materials science and medicinal chemistry.

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